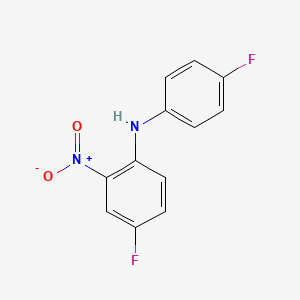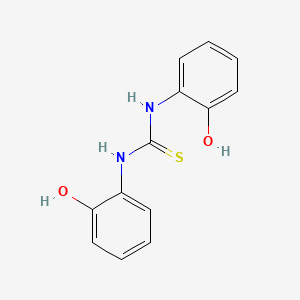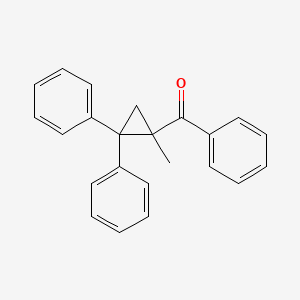![molecular formula C16H16BrCl2N3 B14003648 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline CAS No. 66710-79-0](/img/structure/B14003648.png)
4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline is an organic compound with the molecular formula C14H13BrCl2N3. This compound is characterized by the presence of a bromophenyl group, a diazenyl group, and two chloroethyl groups attached to an aniline ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline typically involves the diazotization of 4-bromoaniline followed by coupling with N,N-bis(2-chloroethyl)aniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloroethyl groups can also alkylate DNA, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-chlorophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline
- 4-(4-methylphenyl)diazenyl-N,N-bis(2-chloroethyl)aniline
- 4-(4-nitrophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline
Uniqueness
4-(4-bromophenyl)diazenyl-N,N-bis(2-chloroethyl)aniline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the combination of the diazenyl and chloroethyl groups provides a versatile platform for chemical modifications and functionalization.
Propriétés
Numéro CAS |
66710-79-0 |
|---|---|
Formule moléculaire |
C16H16BrCl2N3 |
Poids moléculaire |
401.1 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C16H16BrCl2N3/c17-13-1-3-14(4-2-13)20-21-15-5-7-16(8-6-15)22(11-9-18)12-10-19/h1-8H,9-12H2 |
Clé InChI |
BVRGCLGEHVOUJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


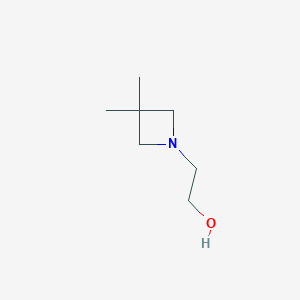
![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
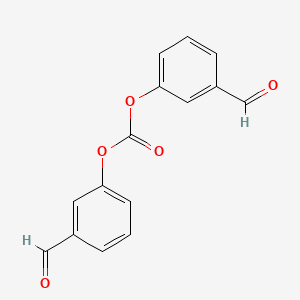
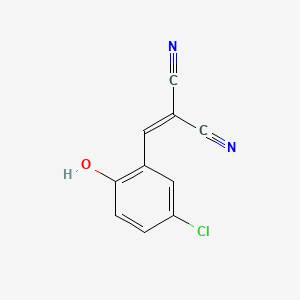

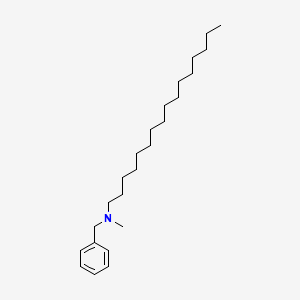


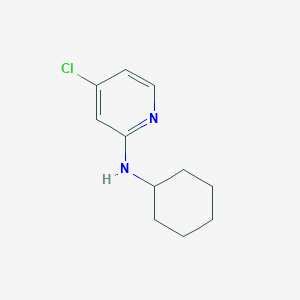
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
